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Cat. No.: B175429 Get Quote

An In-depth Technical Guide to 6-Nitrobenzo[b]thiophene-2-carboxylic Acid

Abstract
This document provides a comprehensive technical overview of 6-Nitrobenzo[b]thiophene-2-
carboxylic acid, a nitro-substituted heterocyclic compound. The guide details its molecular

structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it

outlines a representative synthetic protocol and methods for its characterization, tailored for

researchers, scientists, and professionals in the field of drug development and materials

science. All quantitative data is presented in structured tables for clarity and comparative

analysis.

Molecular Structure and Chemical Identifiers
6-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene, featuring a

nitro group (NO₂) at the 6-position of the benzene ring and a carboxylic acid group (-COOH) at

the 2-position of the thiophene ring. The presence of these functional groups, combined with

the rigid bicyclic core, imparts specific chemical and physical properties to the molecule.

Chemical Structure Diagram
Caption: Molecular structure of 6-Nitrobenzo[b]thiophene-2-carboxylic acid.
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Table 1: Chemical Identifiers
Identifier Value Source

IUPAC Name
6-nitro-1-benzothiophene-2-

carboxylic acid
[1]

CAS Number 19983-42-7 [2]

Molecular Formula C₉H₅NO₄S [2][3]

Molecular Weight 223.21 g/mol [2][3]

Canonical SMILES
C1=CC2=C(C=C1--INVALID-

LINK--[O-])SC(=C2)C(=O)O
N/A

MDL Number MFCD13180963 [2]

Physicochemical Properties
The physicochemical properties of this compound are influenced by its aromatic system, the

electron-withdrawing nitro group, and the acidic carboxylic acid moiety.

Table 2: Physicochemical Data
Property Value Notes

Physical State Solid (predicted) N/A

XLogP3 2.6
Computed value, indicating

moderate lipophilicity.[3]

Hydrogen Bond Donors 1
From the carboxylic acid -OH

group.[3]

Hydrogen Bond Acceptors 5
From the nitro and carboxylic

acid oxygens.[3]

Rotatable Bond Count 2

The C-C bond of the carboxyl

group and the C-N bond of the

nitro group.[3]

Storage Sealed in dry, 2-8°C
Recommended for maintaining

stability.[2]
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Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-
Nitrobenzo[b]thiophene-2-carboxylic acid. The following tables summarize the expected

spectroscopic features.

Table 3: Predicted ¹H NMR Spectral Data
Proton Position

Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-3 ~8.0 - 8.5 Singlet (s)

Proton on the

thiophene ring,

deshielded by the

adjacent carboxylic

acid.

H-7 ~8.2 - 8.6 Doublet (d)

Aromatic proton ortho

to the nitro group,

significantly

deshielded.

H-5 ~7.8 - 8.2
Doublet of doublets

(dd)

Aromatic proton meta

to the nitro group and

ortho to the sulfur-

fused carbon.

H-4 ~7.6 - 8.0 Doublet (d)

Aromatic proton ortho

to the sulfur-fused

carbon.

-COOH ~10 - 13 Broad Singlet (br s)

Acidic proton,

chemical shift is

concentration and

solvent dependent.

Disappears upon D₂O

exchange.[4]

Note: Predicted values are based on the analysis of related benzo[b]thiophene derivatives and

general principles of NMR spectroscopy. Actual values may vary based on solvent and
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experimental conditions.[5][6]

Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=O

(Carboxyl) | 160 - 175 | Carbonyl carbon, highly deshielded.[4] | | C-6 (C-NO₂) | 145 - 155 |

Aromatic carbon attached to the nitro group. | | Thiophene Carbons | 125 - 145 | Chemical

shifts are influenced by the substituents. | | Benzene Carbons | 120 - 140 | Aromatic carbons of

the benzene ring. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H Stretching 2500-3300 Broad, Strong

Aromatic C-H Stretching 3000-3100 Medium

Carboxylic Acid C=O Stretching 1680-1725 Strong

Nitro Group N-O Asymmetric Stretching 1500-1560 Strong

Aromatic C=C Stretching 1450-1600 Medium to Weak

Nitro Group N-O Symmetric Stretching 1340-1390 Strong

Carboxylic Acid C-O Stretching 1210-1320 Medium

Note: These ranges are based on typical values for the respective functional groups.[5][7][8]

Table 6: Predicted Mass Spectrometry Data
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Parameter Value/Fragment Notes

Molecular Ion [M]⁺ m/z 223

Corresponding to the

molecular weight of the

compound.

[M-OH]⁺ m/z 206
Loss of the hydroxyl radical

from the carboxylic acid.

[M-NO₂]⁺ m/z 177 Loss of the nitro group.

[M-COOH]⁺ m/z 178 Loss of the carboxyl radical.

Experimental Protocols
Protocol 4.1: Synthesis via Nitration
This protocol describes a general method for the synthesis of 6-Nitrobenzo[b]thiophene-2-
carboxylic acid from benzo[b]thiophene-2-carboxylic acid. The regioselectivity of nitration can

be sensitive to reaction conditions.[5]

Workflow Diagram: Synthesis
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Caption: Workflow for the synthesis of 6-Nitrobenzo[b]thiophene-2-carboxylic acid.
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Methodology:

Dissolution: Carefully dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq) in concentrated

sulfuric acid at room temperature with stirring.

Cooling: Cool the solution to 0-5°C using an ice-salt bath.

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated

sulfuric acid. Add this mixture dropwise to the cooled solution, maintaining the temperature

below 5°C.

Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous

stirring.

Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

Washing: Wash the collected solid with copious amounts of cold water until the filtrate is

neutral to pH paper.

Drying: Dry the product under vacuum at 50-60°C.

Purification: Purify the crude product by recrystallization from a suitable solvent system, such

as an ethanol/water mixture, to yield the desired 6-nitro isomer.

Protocol 4.2: Characterization by FT-IR Spectroscopy
Methodology:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product

(approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a

fine powder and press it into a transparent disk using a hydraulic press.

Background Scan: Place no sample in the spectrometer and run a background scan to

account for atmospheric CO₂ and H₂O.
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Sample Scan: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands

corresponding to the functional groups as detailed in Table 5.

Conclusion
This technical guide provides foundational data on the molecular structure, properties, and

characterization of 6-Nitrobenzo[b]thiophene-2-carboxylic acid. The tabulated data and

detailed protocols serve as a valuable resource for researchers engaged in the synthesis,

analysis, and application of this and related heterocyclic compounds. The provided information

facilitates further investigation into its potential applications in medicinal chemistry and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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